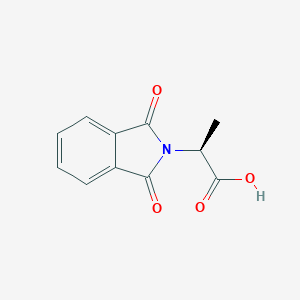

Phthaloyl-L-alanine

Vue d'ensemble

Description

Phthaloyl-L-alanine is a biochemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 . It is used for proteomics research .

Synthesis Analysis

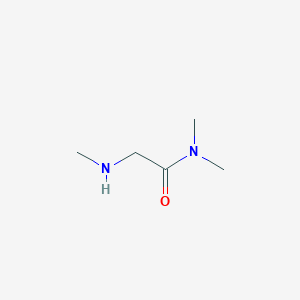

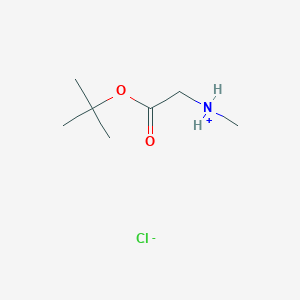

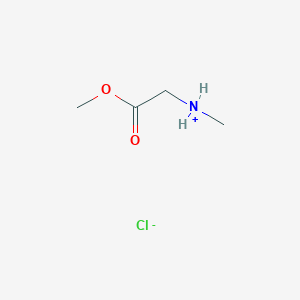

Phthaloyl-L-alanine can be synthesized from L-alanine . The phthaloyl group is introduced by the action of phthalic acid . In another method, the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine led to the formation of the corresponding ammonium salts .

Chemical Reactions Analysis

Phthaloyl-L-alanine can participate in various chemical reactions. For instance, photocatalysis has emerged as a mild approach for amino acid modification, generating a toolbox of reactions capable of modifying almost all canonical amino acids . Phthaloyl (Pht) is stable to catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but not to bases .

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

N,N‐phthaloyl derivatives of amino acids, including Phthaloyl-L-alanine, have shown promise as antiepileptic drugs. Studies have revealed that certain derivatives, particularly N,N‐phthaloyl‐glycine amides, exhibit significant anticonvulsant activity, comparable to phenytoin but with reduced toxicity (Usifoh et al., 2001).

Pharmaceutical Synthesis

Phthaloyl-L-alanine serves as an intermediate in synthesizing compounds with various pharmacological activities, including hypolipidemic, analgesic, antibacterial, and antitumor properties. It is typically synthesized through cyclocondensation of amino acids with phthalic anhydride (Zav’yalov et al., 2002).

Chemical Modifications and Immunomodulatory Activity

Phthaloyl modification of polysaccharides, including those derived from Lachnum YM262, enhances their immunomodulatory activity. The phthaloyl polysaccharides exhibit significant effects in improving body weight, organ indexes, and enhancing the production of serum cytokines (Chen et al., 2016).

Synthesis of Peptides

The phthaloyl method has been employed for synthesizing various peptides. Phthalimidoacyl chlorides react with amino acids to produce phthaloyl peptides, which can be further used in peptide synthesis. This method offers a way to synthesize diverse peptides including those containing Phthaloyl-L-alanine (Yamashita et al., 1954).

Antibacterial and Antifungal Activity

Phthaloyl-L-alanine derivatives exhibit notable antibacterial and antifungal activities. N-phthaloyl-D-phenylglycine-hydroxamic acid, a derivative, has shown significant effectiveness against various strains of Gram-positive and Gram-negative bacteria, as well as yeast species, indicating its potential as an antimicrobial agent (Matijević-Sosa & Cvetnić, 2005).

Development of Metal Complexes

Phthaloyl-L-alanine is used in the creation of metal complexes, such as cyclopentadienylzirconium(IV) and gallium(III) complexes. These complexes have shown potential in various applications, including their use in cancer research due to their apoptotic activity in cancer cells (Saxena et al., 1992; Gómez‐Ruiz et al., 2009).

Optical Resolution of Amino Acids

Phthaloyl derivatives of amino acids, including Phthaloyl-L-alanine, are utilized in the optical resolution of amino acids by high-performance liquid chromatography, aiding in the study and separation of amino acid enantiomers (Allenmark et al., 1983).

Propriétés

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352170 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthaloyl-L-alanine | |

CAS RN |

4192-28-3 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

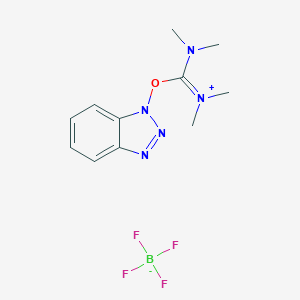

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

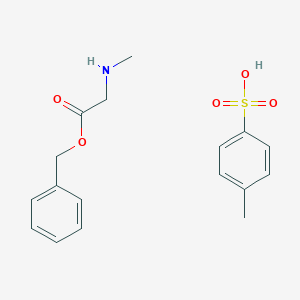

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)